molecular formula C9H16N4 B1466402 3-(2-methylpropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 1159554-19-4

3-(2-methylpropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B1466402
CAS No.: 1159554-19-4
M. Wt: 180.25 g/mol
InChI Key: YDGYOONMGVOMSY-UHFFFAOYSA-N
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Description

3-(2-methylpropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is a useful research compound. Its molecular formula is C9H16N4 and its molecular weight is 180.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-(2-methylpropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit c-Met kinase, a receptor tyrosine kinase involved in cell growth and differentiation . This inhibition is significant as c-Met kinase is often overexpressed in various cancers, making this compound a potential anticancer agent .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to induce apoptosis in cancer cells, such as A549, MCF-7, and HeLa cell lines . This compound influences cell signaling pathways, particularly those involving c-Met kinase, leading to altered gene expression and cellular metabolism. The induction of apoptosis is a critical mechanism by which this compound exerts its anticancer effects .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to the ATP-binding site of c-Met kinase, inhibiting its activity . This inhibition prevents the phosphorylation of downstream signaling molecules, thereby disrupting cell proliferation and survival pathways. Additionally, this compound has been shown to modulate gene expression, further contributing to its anticancer properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under various conditions, maintaining its activity over extended periods. It is subject to degradation under extreme pH conditions and high temperatures . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of c-Met kinase activity and prolonged induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes . The metabolites are then excreted via the renal and biliary systems. This compound can also influence metabolic flux, altering the levels of various metabolites involved in cell proliferation and apoptosis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters such as P-glycoprotein, which can affect its localization and accumulation in specific tissues . This distribution is crucial for its therapeutic efficacy and toxicity profile.

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and nucleus . It can be directed to specific compartments through targeting signals and post-translational modifications. This localization is essential for its activity, as it needs to reach the ATP-binding site of c-Met kinase to exert its inhibitory effects .

Properties

IUPAC Name

3-(2-methylpropyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4/c1-7(2)5-8-11-12-9-6-10-3-4-13(8)9/h7,10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDGYOONMGVOMSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN=C2N1CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-methylpropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 2
3-(2-methylpropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 3
3-(2-methylpropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 4
3-(2-methylpropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 5
3-(2-methylpropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 6
3-(2-methylpropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.